molecular formula C10H9Cl3N2 B2901132 2-(Chloromethyl)-1-(3-chlorophenyl)imidazole;hydrochloride CAS No. 2551116-69-7

2-(Chloromethyl)-1-(3-chlorophenyl)imidazole;hydrochloride

Cat. No.: B2901132
CAS No.: 2551116-69-7
M. Wt: 263.55
InChI Key: XBJNOLUKIVKUGQ-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-1-(3-chlorophenyl)imidazole;hydrochloride is a chemical compound that belongs to the class of imidazole derivatives. Imidazole compounds are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-1-(3-chlorophenyl)imidazole;hydrochloride typically involves the reaction of 3-chlorobenzyl chloride with imidazole in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing costs and environmental impact. Advanced techniques such as flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloromethyl group.

    Oxidation and Reduction: The imidazole ring can participate in redox reactions under appropriate conditions.

    Addition Reactions: The compound can react with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Nucleophiles: Sodium hydroxide, potassium carbonate.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

    Substitution Products: Derivatives with different substituents on the imidazole ring.

    Oxidation Products: Oxidized forms of the imidazole ring.

    Reduction Products: Reduced forms of the imidazole ring.

Scientific Research Applications

Chemistry

The compound is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology

In biological research, imidazole derivatives are studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific compound may be investigated for its effects on various biological pathways.

Medicine

Imidazole derivatives are known for their therapeutic properties. This compound may be explored for its potential use in treating infections, inflammation, and other medical conditions.

Industry

In the industrial sector, the compound may be used in the formulation of specialty chemicals, coatings, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-1-(3-chlorophenyl)imidazole;hydrochloride involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound may inhibit enzyme activity, modulate receptor function, or interfere with DNA/RNA synthesis. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)imidazole: Lacks the chloromethyl group.

    2-(Bromomethyl)-1-(3-chlorophenyl)imidazole: Contains a bromomethyl group instead of a chloromethyl group.

    2-(Chloromethyl)-1-phenylimidazole: Lacks the chlorine atom on the phenyl ring.

Uniqueness

2-(Chloromethyl)-1-(3-chlorophenyl)imidazole;hydrochloride is unique due to the presence of both chloromethyl and 3-chlorophenyl groups, which confer specific chemical reactivity and biological activity. This combination of functional groups may enhance its potency and selectivity in various applications.

For precise and detailed information, it is recommended to consult scientific literature and databases specific to this compound.

Properties

IUPAC Name

2-(chloromethyl)-1-(3-chlorophenyl)imidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2.ClH/c11-7-10-13-4-5-14(10)9-3-1-2-8(12)6-9;/h1-6H,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBJNOLUKIVKUGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C=CN=C2CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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